Paspalic acid

Content Navigation

Manufacturers seeking to avoid D-lysergic acid epimerization losses use this stable Δ8,9-ergolene precursor. It remains inert to C8 isomerization, enabling near-quantitative conversion to active lysergic acid immediately prior to amidation. • High-titer fermentation accumulation (up to 8.3 g/kg); • Simplified two-phase extraction; • Used as an analytical standard for HPLC isomerization monitoring. Ideal for API intermediate supply and GMP workflows.

CAS Number

Product Name

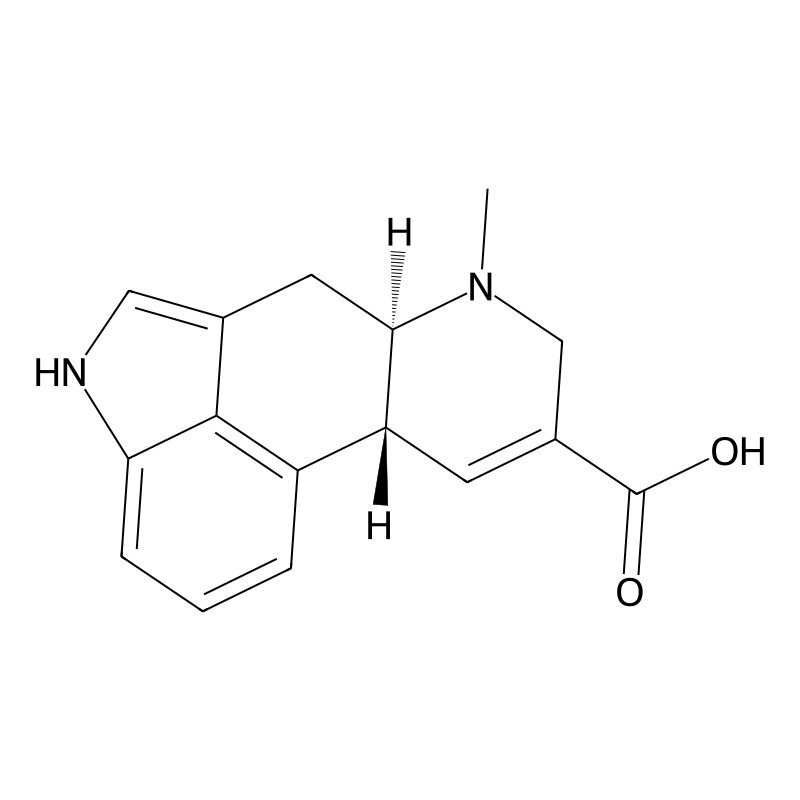

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Paspalic acid (CAS 5516-88-1), chemically identified as 6-methyl-Δ8,9-ergolene-8-carboxylic acid, is a fundamental tetracyclic ergot alkaloid intermediate produced via submerged fermentation of Claviceps paspali[1]. Functioning as the direct biosynthetic and synthetic precursor to D-lysergic acid, it is primarily procured by pharmaceutical manufacturers for the semi-synthesis of clinically critical ergopeptines and ergoamides (e.g., cabergoline, pergolide, ergometrine). Unlike downstream derivatives, paspalic acid features a Δ8,9 double bond rather than the Δ9,10 double bond found in lysergic acid. This structural distinction governs its distinct thermodynamic stability, solubility profile, and utility as a highly stable, epimerization-resistant precursor in large-scale pharmaceutical manufacturing workflows.

Research Fit

Substituting paspalic acid with D-lysergic acid or earlier pathway intermediates (like agroclavine) fundamentally disrupts industrial semi-synthesis workflows. D-lysergic acid is highly susceptible to spontaneous C8 epimerization in solution, converting to the inactive isolysergic acid via keto-enol tautomerism, which drastically reduces yields and complicates chromatographic purification [1]. Because paspalic acid's Δ8,9 double bond renders the C8 position sp2-hybridized, it is structurally immune to this epimerization [2]. Furthermore, earlier precursors such as agroclavine require complex, multi-step enzymatic oxidations to yield the necessary C8-carboxylic acid, making them unviable for direct chemical coupling. Consequently, paspalic acid is procured as a stable, isolysergic-acid-free reservoir that can be quantitatively isomerized to D-lysergic acid strictly when required.

Substitution Risk

References

- [1] Zvonkova, E. N., et al. (2024). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review). Frontiers in Bioengineering and Biotechnology, 12, 1458999.

- [2] Jastrzębski, Z., et al. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 27(4), 1324.

C8 Epimerization Immunity

D-Lysergic acid features a chiral center at C8 that rapidly epimerizes in aqueous or methanolic solutions to form up to 50% isolysergic acid, a thermodynamically driven degradation that complicates purification and reduces active yield [1]. In contrast, paspalic acid possesses a Δ8,9 double bond, rendering the C8 carbon sp2-hybridized and achiral. This structural feature completely prevents C8 epimerization during storage and initial downstream processing. When subjected to controlled alkaline isomerization, paspalic acid converts to D-lysergic acid with >98% efficiency, allowing isolation of the pure active epimer with less than 1% isolysergic acid contamination [2].

| Evidence Dimension | C8 Epimerization potential and isolysergic acid formation |

| Target Compound Data | Paspalic acid (0% epimerization at C8 prior to controlled isomerization; yields <1% isolysergic acid post-isomerization) |

| Comparator Or Baseline | D-Lysergic acid (rapidly equilibrates to a mixture containing significant isolysergic acid in solution) |

| Quantified Difference | Complete prevention of premature epimerization during storage |

| Conditions | Aqueous/methanolic solution handling prior to chemical activation |

Procuring paspalic acid allows manufacturers to store and process the precursor without continuous yield loss to the inactive isolysergic acid epimer.

High-Titer Fermentation Yields

The direct microbial production of D-lysergic acid is inefficient due to its toxicity and spontaneous degradation in the bioreactor. However, utilizing specific strains of Claviceps paspali in submerged fermentation allows for the targeted accumulation of paspalic acid as the primary metabolite. Under optimized conditions (e.g., pH 5.2 with citric acid supplementation), paspalic acid titers can reach up to 8.3 g/kg of fermentation broth [1]. This high-yield accumulation provides a highly concentrated, stable intermediate that can be efficiently extracted via two-phase systems (such as n-butanol) before base-catalyzed isomerization is initiated[2].

| Evidence Dimension | Primary fermentation metabolite accumulation |

| Target Compound Data | Paspalic acid (Up to 8.3 g/kg in optimized C. paspali broth) |

| Comparator Or Baseline | D-Lysergic acid (Low direct fermentation titer due to instability and immediate epimerization) |

| Quantified Difference | >5-fold higher stable accumulation in optimized broth |

| Conditions | Submerged fermentation of Claviceps paspali |

High fermentation titers of paspalic acid make it the most economically viable and scalable starting material for commercial ergot alkaloid production.

D-Lysergic Acid Conversion

While paspalic acid is stable during extraction, it must be converted to D-lysergic acid for downstream amidation. Industrial protocols demonstrate that treating paspalic acid with a concentrated aqueous metal hydroxide in a phase-separated medium at 50°C achieves >98% conversion within 4 hours. The isolated yield of essentially pure D-lysergic acid exceeds 70%, with residual paspalic acid remaining below 2.0% [1]. This controlled, on-demand isomerization is quantitatively advantageous compared to attempting to purify D-lysergic acid directly from a mixed-epimer biological source, as it thermodynamically drives the formation of the desired D-lysergic acid while restricting the isolysergic acid byproduct to under 1%.

| Evidence Dimension | Isolated yield of pure D-lysergic acid |

| Target Compound Data | Paspalic acid isomerization route (>70% isolated yield, <1% isolysergic acid) |

| Comparator Or Baseline | Direct purification from mixed-epimer broth (typically <50% yield due to chromatographic losses of the iso-epimer) |

| Quantified Difference | >20% absolute increase in isolated active precursor |

| Conditions | Phase-separated alkaline isomerization (50°C, 4 hours) |

This highly efficient conversion protocol ensures that pharmaceutical manufacturers maximize their yield of the active D-lysergic acid enantiomer right before the critical amidation step.

Ergopeptine and Ergoamide Synthesis

Paspalic acid is the preferred procurement starting material for synthesizing pharmaceutical derivatives like cabergoline, bromocriptine, and ergometrine. By utilizing paspalic acid as a stable precursor, manufacturers avoid the continuous yield losses associated with D-lysergic acid epimerization during storage, isomerizing the material to the active Δ9,10 form immediately prior to the critical amidation step [1].

Fermentation and Extraction Workflows

In biomanufacturing, directly accumulating D-lysergic acid in bioreactors leads to product degradation and complex mixed-epimer extraction. Paspalic acid serves as the ideal target metabolite in Claviceps paspali submerged fermentation, allowing for high-titer accumulation (up to 8.3 g/kg) and simplified two-phase solvent extraction before any alkaline isomerization is introduced [2].

Ergot Alkaloid Profiling Standard

Because paspalic acid represents the critical branch point before the formation of D-lysergic and isolysergic acids, it is an essential analytical standard for HPLC and capillary zone electrophoresis workflows. It enables quality control laboratories to accurately quantify the efficiency of the isomerization step and monitor the stability of ergot alkaloid batches [1].

Application Fit Matrix

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

2: Himmelsbach M, Ferdig M, Rohrer T. Analysis of paspalic acid, lysergic acid, and iso-lysergic acid by capillary zone electrophoresis with UV- and quadrupole time-of-flight mass spectrometric detection. Electrophoresis. 2014 May;35(9):1329-33. doi: 10.1002/elps.201300224. Epub 2013 Oct 18. PubMed PMID: 24115177.

3: Kim SU, Anderson JA. Conversion of elymoclavine to paspalic acid by a particulate fraction from an ergotamine-producing strain of Claviceps sp. Planta Med. 1982 Jul;45(3):141. PubMed PMID: 17396831.

Explore Compound Types